2-(3-Chlorophenyl)ethenylboronic acid

Description

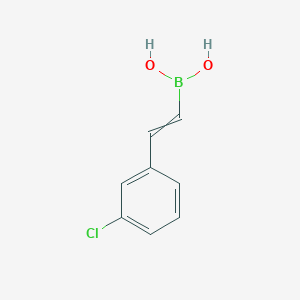

(3-Chlorostyryl)boronic acid is an organoboron compound that features a boronic acid group attached to a styryl moiety with a chlorine substituent at the third position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Properties

IUPAC Name |

2-(3-chlorophenyl)ethenylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVFZKMQTVCZFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CC(=CC=C1)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorostyryl)boronic acid typically involves the reaction of a suitable styryl precursor with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 3-chlorostyrene using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 .

Industrial Production Methods: While specific industrial production methods for (3-Chlorostyryl)boronic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (3-Chlorostyryl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of (3-Chlorostyryl)boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styryl derivatives.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol derivatives.

Substitution: The chlorine substituent can undergo nucleophilic substitution reactions, allowing for further functionalization of the styryl moiety.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are employed.

Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products:

Suzuki–Miyaura Coupling: Biaryl or styryl derivatives.

Oxidation: Alcohol or phenol derivatives.

Substitution: Various substituted styryl derivatives.

Scientific Research Applications

(3-Chlorostyryl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The primary mechanism of action for (3-Chlorostyryl)boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium complex, which facilitates the transmetalation of the boronic acid to the palladium center. This is followed by reductive elimination, forming the desired carbon-carbon bond . The chlorine substituent can also participate in various substitution reactions, further diversifying the compound’s reactivity .

Comparison with Similar Compounds

- (4-Chlorostyryl)boronic acid

- (2-Chlorostyryl)boronic acid

- (3-Bromostyryl)boronic acid

- (3-Methylstyryl)boronic acid

Comparison: (3-Chlorostyryl)boronic acid is unique due to the position of the chlorine substituent, which can influence its reactivity and the types of reactions it undergoes. For example, the chlorine at the third position can participate in specific substitution reactions that may not be as favorable in other positional isomers .

Biological Activity

2-(3-Chlorophenyl)ethenylboronic acid is an organoboron compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features a boronic acid functional group attached to a vinyl group, which is further substituted with a chlorophenyl moiety. Its unique structure allows it to participate in various chemical reactions, particularly in the synthesis of complex organic molecules used in pharmaceuticals.

The synthesis of this compound typically involves several steps, including the formation of the boronic acid group through reactions involving boron reagents. The reactivity of the boronic acid moiety is particularly significant, as it can participate in cross-coupling reactions, such as the Suzuki reaction, where it reacts with organic halides in the presence of palladium catalysts to form biaryl compounds.

Research indicates that boronic acids, including this compound, can act as inhibitors of various biological targets. They often form covalent bonds with serine or threonine residues in proteins, which can lead to inhibition of enzymatic activity. This mechanism is particularly relevant for developing inhibitors against proteases and β-lactamases, which are critical in antibiotic resistance .

Case Studies and Research Findings

- Immunoproteasome Inhibition : A study conducted on boronic acid derivatives identified this compound as a potential inhibitor of the β5i subunit of the immunoproteasome. The inhibition of this target is crucial for treating autoimmune diseases, highlighting the therapeutic potential of this compound .

- Antimicrobial Activity : While direct antimicrobial activity has not been extensively reported for this compound alone, its derivatives have shown promise in enhancing the efficacy of existing antibiotics against resistant bacterial strains. For instance, studies on sulfonamide boronic acids demonstrated synergy with β-lactams, significantly reducing minimum inhibitory concentrations (MICs) against resistant bacteria .

Comparative Analysis with Similar Compounds

The following table summarizes structural characteristics and biological activities of compounds related to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Contains chlorophenyl and vinyl groups | Potential antitumor activity; versatile reactivity |

| Phenylboronic Acid | Simple phenolic structure without vinyl substitution | Commonly used in various coupling reactions |

| 4-Chlorophenylboronic Acid | Chlorine substitution at para position | Different electronic properties due to substitution |

| Vinylboronic Acid | Vinyl group without aromatic substitution | Simplified reactivity; often used in polymer chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.